molecular formula C8H8BFO4 B036197 2-Methoxycarbonyl-3-fluorophenylboronic acid CAS No. 1256355-33-5

2-Methoxycarbonyl-3-fluorophenylboronic acid

Cat. No. B036197
CAS RN: 1256355-33-5
M. Wt: 197.96 g/mol
InChI Key: YYMZEXVUWASNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic structures often involves the use of boronic acids as key intermediates due to their versatility in coupling reactions. For instance, palladium-catalyzed cascade reactions allow for the construction of benzofuro[2,3-c]pyridine skeletons with high selectivity, utilizing similar compounds (Xiong et al., 2019). Moreover, cobalt-catalyzed annulation of o-methoxycarbonylphenylboronic acid with alkynes has been demonstrated to yield 2,3-disubstituted indenones, showcasing the compound's utility in synthesizing indenone derivatives with excellent regioselectivities (Ueda et al., 2016).

Molecular Structure Analysis

The molecular structure of related boronic acids and their derivatives can undergo tautomeric rearrangements, influencing their reactivity and stability. Such transformations have been observed with functionalized 2-formylphenylboronic acids forming 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles, as evidenced by X-ray analyses and variable-temperature NMR spectroscopy (Luliński et al., 2007).

Chemical Reactions and Properties

2-Methoxycarbonyl-3-fluorophenylboronic acid, like its analogs, can participate in a variety of chemical reactions, including palladium-catalyzed, copper(I)-promoted methoxycarbonylation, offering a method for esterification with a wide range of substituents being tolerated (Cao et al., 2020). Such reactions underscore the compound's utility in the synthesis of esterified products, which are prevalent in pharmaceuticals and materials science.

Physical Properties Analysis

The physical properties of boronic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their handling and application in synthesis. For example, the structural investigation of similar compounds through X-ray crystallography and spectroscopic methods can provide insights into their stability and reactivity, which are essential for their application in complex organic syntheses (Venkatesan et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, reactivity towards nucleophiles, and participation in coupling reactions, are foundational to its utility in organic synthesis. The compound's ability to undergo halodeboronation and serve as a precursor for further functionalization is highlighted in the synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating its versatility and reactivity in halogenation reactions (Szumigala et al., 2004).

Scientific Research Applications

2-Methoxycarbonyl-3-fluorophenylboronic acid is a compound that has found various applications in scientific research, particularly in the fields of organic synthesis and materials science. Despite the absence of direct studies on this specific compound in the database, insights can be drawn from related research on phenylboronic acids and their derivatives, which are known for their versatility in chemical reactions and potential in creating advanced materials and pharmaceuticals.

Synthesis and Organic Chemistry

Phenylboronic acids, including derivatives like this compound, are pivotal in cross-coupling reactions, which are fundamental in creating complex organic molecules. These reactions are essential for synthesizing pharmaceuticals, agrochemicals, and organic materials. The role of phenylboronic acids in Suzuki-Miyaura cross-coupling, a prominent method for forming carbon-carbon bonds, exemplifies their utility in constructing biologically active compounds and polymers (Qiu et al., 2009; Adamczyk-Woźniak et al., 2009).

Materials Science

In materials science, boronic acid derivatives play a crucial role in developing novel materials, such as smart polymers and sensors. For instance, phenylboronic acid-modified materials have been used in glucose sensing due to their ability to bind saccharides selectively. This property is leveraged in designing biosensors and smart delivery systems that respond to glucose levels, indicating potential applications for this compound in biomedical engineering and responsive materials (Anzai, 2016).

Pharmaceutical Research

Boronic acids are also explored in pharmaceutical research for their biological activities. Derivatives of phenylboronic acids have been studied for their potential as inhibitors or modulators of biological processes, highlighting the significance of functionalized boronic acids in drug discovery and medicinal chemistry. The specific functionalities and substituents on the phenylboronic acid core, such as methoxycarbonyl and fluorine groups, can influence their binding affinity and selectivity towards biological targets, suggesting avenues for the development of new therapeutic agents (Cummings, 1997).

Safety and Hazards

The compound is classified under GHS07 for safety . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . If the compound comes into contact with the skin, it should be washed off with plenty of soap and water .

properties

IUPAC Name

(3-fluoro-2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)7-5(9(12)13)3-2-4-6(7)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMZEXVUWASNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402566
Record name 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256355-33-5
Record name 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.